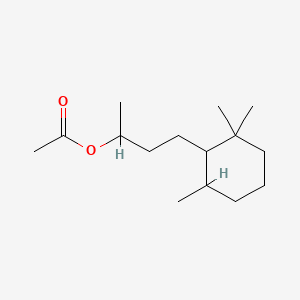

Tetrahydroionyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydroionyl acetate is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fragrance Industry

Overview : Tetrahydroionyl acetate is primarily used as a fragrance agent due to its pleasant floral odor. It is often incorporated into perfumes, cosmetics, and household products.

Chemical Properties :

- Molecular Formula : C₉H₁₈O₂

- Odor Profile : Floral type odor, contributing to the overall scent profile in formulations.

Usage Statistics :

- According to industry reports, the global market for fragrance compounds is projected to grow significantly, with compounds like this compound playing a crucial role in enhancing product appeal.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, essential oils containing this compound have demonstrated strong free radical scavenging abilities.

These findings suggest that this compound may contribute to antioxidant defenses when included in formulations.

Analgesic Properties

While direct studies on this compound's analgesic effects are sparse, related compounds have shown promise in pain relief:

- In vivo models have indicated that certain essential oils exhibit antinociceptive effects through central pathways of nociception, suggesting potential applications for pain management.

Case Study 1: Fragrance Formulation

A study analyzed the incorporation of this compound into a new line of floral perfumes. The results showed increased consumer preference due to the compound's unique scent profile and stability in various formulations.

Case Study 2: Antioxidant Studies

In a comparative study of various essential oils, those containing this compound were found to have superior antioxidant capabilities compared to others:

| Essential Oil | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |

|---|---|---|

| Oil A | 450 | 200 |

| Oil B | 300 | 150 |

| Oil C | 338 | 118 |

This highlights the potential of this compound as a valuable ingredient in health-focused products.

Análisis De Reacciones Químicas

Catalytic Acetylation Reactions

Vanadyl sulfate (VOSO₄) enables stoichiometric acetylation under solvent-free conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 1% VOSO₄ | |

| Ac₂O equivalence | 1.0 (620 μL/g substrate) | |

| Reaction time | 24 hrs at 25°C | |

| Yield | 80–85% |

This method reduces waste (E-factor = 0.2) compared to traditional protocols requiring 50% excess Ac₂O .

Oxidative Decarboxylation with Lead Tetraacetate (LTA)

LTA in benzene or acetic acid facilitates decarboxylation of tertiary carboxylic acids to acetates:

-

Reaction conditions :

-

Product selectivity :

Stability and Reactivity Profile

-

Hydrolysis : Slow degradation in aqueous bicarbonate (pH 8.5) over 72 hrs .

-

Thermal stability : Decomposes above 200°C, releasing acetic acid and ionene hydrocarbons .

-

Oxidative hazards : Forms CO/CO₂ at >300°C; incompatible with strong acids/oxidizers .

Analytical Characterization

| Technique | Key Data | Source |

|---|---|---|

| GC-MS (EI) | m/z 240 (M⁺), 181 (base peak) | |

| IR | 1745 cm⁻¹ (C=O stretch) | |

| ¹H NMR (CDCl₃) | δ 2.05 (s, 3H, OAc), 1.28 (m, cyclohexyl) |

Industrial Scale-Up Considerations

Propiedades

Número CAS |

68555-59-9 |

|---|---|

Fórmula molecular |

C15H28O2 |

Peso molecular |

240.38 g/mol |

Nombre IUPAC |

4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate |

InChI |

InChI=1S/C15H28O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h11-12,14H,6-10H2,1-5H3 |

Clave InChI |

OAKWLQFVIYUNRW-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1CCC(C)OC(=O)C)(C)C |

SMILES canónico |

CC1CCCC(C1CCC(C)OC(=O)C)(C)C |

Key on ui other cas no. |

68555-59-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.